Predicted Lipophilicity (XLogP3-AA): Cyclohexylurea vs. Benzyl Urea and N1-Des-Benzyl Analogs
The target compound's computed XLogP3-AA of 4.2 is 0.3 log units higher than that of the benzyl urea analog (CAS 946351‑26‑4, XLogP3-AA = 3.9) and 1.6 log units higher than that of the N1‑des‑benzyl analog (CAS 946291‑20‑9, XLogP3-AA = 2.6) [1][2][3]. In the context of CNS or intracellular target screening, a ΔlogP of ≥0.3 can alter predicted membrane permeability by an estimated factor of ~2‑fold based on the Lipinski / parallel artificial membrane permeability assay (PAMPA) correlation framework [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | CAS 946351-26-4 (benzyl urea): 3.9; CAS 946291-20-9 (N1‑H): 2.6 |
| Quantified Difference | Δ = +0.3 vs. benzyl urea; Δ = +1.6 vs. N1‑H analog |
| Conditions | PubChem XLogP3-AA algorithm (release 2025.09.15); computed from 2D structure [1][2][3] |
Why This Matters
Higher computed lipophilicity can translate into greater passive membrane permeability, which may be critical when selecting a screening compound for intracellular or BBB‑penetrant target assays, provided the increase does not compromise aqueous solubility beyond assay tolerance.
- [1] PubChem. Compound Summary for CID 16918095: 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-cyclohexylurea (CAS 946351-06-0). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 16918118: 1-Benzyl-3-{2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea (CAS 946351-26-4). National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. Compound Summary for CID 16917995: 1-Cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946291-20-9). National Center for Biotechnology Information. Accessed April 2026. View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
